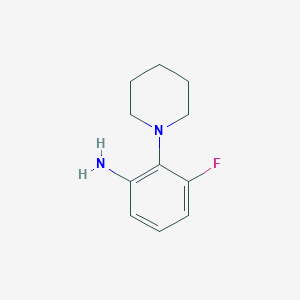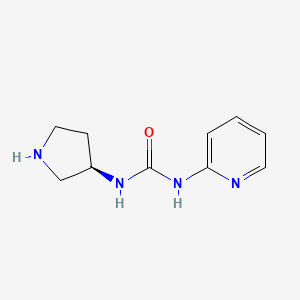
3-Fluoro-2-(piperidin-1-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-2-(piperidin-1-yl)aniline is an organic compound that features a fluorine atom, a piperidine ring, and an aniline moiety. This compound is part of a broader class of fluorinated aromatic amines, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the fluorine atom often imparts unique chemical and biological properties, making such compounds valuable in various fields of research and industry.
作用机制
Target of Action
It’s known that piperidine derivatives, which include 3-fluoro-2-(piperidin-1-yl)aniline, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents . These wide-ranging applications suggest that the compound interacts with multiple targets, each playing a significant role in its therapeutic effects.
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to changes that contribute to their therapeutic effects . For instance, some piperidine derivatives have been found to exhibit antiproliferative activity by inhibiting tubulin polymerization .
Biochemical Pathways
Given the wide range of therapeutic applications of piperidine derivatives, it can be inferred that the compound likely interacts with multiple biochemical pathways, leading to downstream effects that contribute to its therapeutic effects .
Result of Action
Given the wide range of therapeutic applications of piperidine derivatives, it can be inferred that the compound induces various molecular and cellular changes that contribute to its therapeutic effects .
生化分析
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some piperidine derivatives have shown strong antiproliferative activity by inhibiting tubulin polymerization .
Cellular Effects
Piperidine derivatives have been reported to exhibit a range of effects on cells, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic activities .
Molecular Mechanism
Piperidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(piperidin-1-yl)aniline typically involves the following steps:
Nucleophilic Aromatic Substitution (SNAr): The introduction of the fluorine atom can be achieved through a nucleophilic aromatic substitution reaction. For example, 2-chloro-3-fluoroaniline can be reacted with piperidine under basic conditions to replace the chlorine atom with the piperidine group.
Reductive Amination: Another method involves the reductive amination of 3-fluoroaniline with piperidine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and selectivity.
化学反应分析
Types of Reactions
3-Fluoro-2-(piperidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
科学研究应用
3-Fluoro-2-(piperidin-1-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties due to the presence of the fluorine atom.
相似化合物的比较
Similar Compounds
3-Chloro-2-(piperidin-1-yl)aniline: Similar structure but with a chlorine atom instead of fluorine.
3-Fluoro-2-(morpholin-4-yl)aniline: Similar structure but with a morpholine ring instead of piperidine.
2-(Piperidin-1-yl)aniline: Lacks the fluorine atom.
Uniqueness
3-Fluoro-2-(piperidin-1-yl)aniline is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
3-fluoro-2-piperidin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-9-5-4-6-10(13)11(9)14-7-2-1-3-8-14/h4-6H,1-3,7-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDAQBXZJUXHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=C2F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2977940.png)



![1-(2,4-dichlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2977948.png)
![Methyl 2-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl]oxybenzoate](/img/structure/B2977949.png)



![5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2977954.png)

![1-(2-ethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2977959.png)


